molecular formula C8H9ClF3N3O B2638630 2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide CAS No. 2411193-93-4

2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide

Cat. No.: B2638630
CAS No.: 2411193-93-4
M. Wt: 255.63
InChI Key: ZJUSRLPGMOATQI-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethyl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to phenyl-based analogs. This uniqueness can lead to different biological activities and applications .

Properties

IUPAC Name

2-chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3N3O/c1-4(13-7(16)3-9)5-2-6(15-14-5)8(10,11)12/h2,4H,3H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUSRLPGMOATQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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